molecular formula C8H14KNO2 B2994045 Potassium;2-(dimethylamino)-2-methylpent-4-enoate CAS No. 2243514-97-6

Potassium;2-(dimethylamino)-2-methylpent-4-enoate

Cat. No.: B2994045
CAS No.: 2243514-97-6
M. Wt: 195.303
InChI Key: XJEQNKKJBUOUFW-UHFFFAOYSA-M
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Description

Potassium;2-(dimethylamino)-2-methylpent-4-enoate is a potassium salt of a substituted pentenoic acid derivative. Its molecular formula is C₉H₁₆NO₂⁻·K⁺, featuring a dimethylamino group at the 2-position, a methyl substituent at the same carbon, and a conjugated double bond at the 4-position of the pentenoate backbone . This compound is commercially available as a specialty chemical for organic synthesis, with pricing listed at €665.00 for 50 mg and €1,849.00 for 500 mg, indicating its high value in research applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-(dimethylamino)-2-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEQNKKJBUOUFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)[O-])N(C)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium 2-(dimethylamino)-2-methylpent-4-enoate, also known as potassium 2-(dimethylamino)pent-4-enoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a potassium ion and a 2-(dimethylamino)pent-4-enoate moiety. Its molecular formula is C₇H₁₃KNO₂, with a molecular weight of approximately 202.3 g/mol. The presence of the dimethylamino group enhances its chemical reactivity and may contribute to its biological activity.

Biological Activity Overview

Research indicates that potassium 2-(dimethylamino)-2-methylpent-4-enoate may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential antimicrobial applications for this compound.
  • Anti-inflammatory Effects : The structural characteristics of the compound may allow it to modulate inflammatory responses, which is critical in conditions such as arthritis and other inflammatory diseases.
  • Drug Delivery Enhancement : The dimethylamino group is known to improve membrane permeability, potentially enhancing the delivery of therapeutic agents.

The biological activity of potassium 2-(dimethylamino)-2-methylpent-4-enoate is primarily attributed to its interaction with biological molecules:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction may alter metabolic pathways, leading to various therapeutic effects.
  • Receptor Binding : It may interact with cellular receptors, influencing signaling pathways that regulate cell function and response.
  • Membrane Permeability : The dimethylamino group likely enhances the compound's ability to cross cell membranes, facilitating its action within cells.

Antimicrobial Activity

A study examining similar compounds found that those with dimethylamino groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that potassium 2-(dimethylamino)-2-methylpent-4-enoate could possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Anti-inflammatory Potential

Research into compounds with similar structures has indicated potential anti-inflammatory effects. For instance, studies on related dimethylamino compounds have shown they can inhibit pro-inflammatory cytokines in vitro, suggesting that potassium 2-(dimethylamino)-2-methylpent-4-enoate might also exhibit such effects .

Drug Delivery Applications

The enhanced membrane permeability associated with the dimethylamino group suggests that this compound could be utilized in drug delivery systems. Preliminary studies indicate that it may improve the bioavailability of co-administered drugs by facilitating their transport across cellular membranes .

Comparative Analysis

Compound NameStructure CharacteristicsNotable Activities
Potassium 2-(dimethylamino)-2-methylpent-4-enoateDimethylamino group; pentene backboneAntimicrobial, anti-inflammatory
Potassium 2-(dimethylamino)but-3-enoateSimilar structure but shorter chainAntimicrobial
Other Dimethylamino CompoundsVarying alkyl groupsDrug delivery enhancement

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(Dimethylamino)Pent-4-Enoate

The ester analog, methyl 2-(dimethylamino)pent-4-enoate (CAS 59415-13-3), shares the same core structure but replaces the potassium counterion with a methyl group. Key differences include:

  • Solubility : The potassium salt is water-soluble due to its ionic nature, whereas the methyl ester is lipid-soluble, favoring organic solvents .
  • Reactivity : The potassium salt acts as a strong base/nucleophile in polar aprotic solvents, while the ester participates in electrophilic substitutions or hydrolysis reactions .
  • Synthesis : The ester is synthesized via acid-catalyzed esterification, while the potassium salt is derived through neutralization of the corresponding carboxylic acid with potassium hydroxide .
Table 1: Physical-Chemical Comparison
Property Potassium Salt Methyl Ester
Molecular Formula C₉H₁₆NO₂⁻·K⁺ C₈H₁₅NO₂
Molecular Weight (g/mol) ~213.3 157.21
Solubility Water, polar solvents Organic solvents (e.g., DCM, THF)
Applications Ionic intermediates, chiral synthesis Esterification, coupling reactions

Other Potassium Salts of Carboxylic Acids

Potassium salts of carboxylic acids, such as potassium 3-indoleacetate (CAS listed in ) and potassium acetate , share ionic character but differ in biological and chemical behavior:

  • Thermal Stability: Potassium salts of aliphatic acids (e.g., potassium acetate) decompose at high temperatures (>300°C), while the conjugated double bond in the pentenoate derivative may reduce thermal stability .

Dimethylamino-Containing Analogues

Compounds with dimethylamino groups, such as 3-(2-(dimethylamino)ethyl)-5-benzylidene rhodanine derivatives () and 2-(dimethylamino)ethyl ester chromenone derivatives (), highlight functional group influences:

  • Electronic Effects: The dimethylamino group acts as an electron donor, enhancing resonance stabilization in aromatic systems (e.g., chromenones) . In the pentenoate salt, this group increases nucleophilicity at the α-carbon.
  • Biological Activity: Rhodanine derivatives exhibit antimicrobial properties (IC₅₀: 10–50 µg/mL), whereas the pentenoate salt is primarily a synthetic intermediate without noted bioactivity .
Table 2: Functional Group Impact
Compound Type Key Feature Reactivity/Application
Potassium pentenoate salt Ionic, polar Nucleophilic substitutions
Rhodanine derivatives Thioxothiazolidinone core Antimicrobial agents
Chromenone esters Conjugated carbonyl system Fluorescent probes, enzyme inhibitors

Q & A

Q. What strategies can enhance the compound’s utility in peptide-mimetic drug design?

  • Methodological Answer : Incorporate the pentenoate moiety as a conformationally restricted scaffold in peptidomimetics. Use solid-phase synthesis with Fmoc-protected derivatives. Assess bioavailability via parallel artificial membrane permeability assays (PAMPA) and metabolic stability in liver microsomes .

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